molecular formula C13H13N3O4 B2393000 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1159697-62-7

1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2393000
CAS No.: 1159697-62-7
M. Wt: 275.264
InChI Key: FOBMESLWHVPYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes a pyrazole ring substituted with methoxy, nitro, and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:

    Formation of Pyrazole Ring: Cyclization reactions involving hydrazines and diketones to form the pyrazole ring.

    Formylation: Introduction of the aldehyde group through formylation reactions, often using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: 1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-Methoxy-4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-4-nitrophenyl)pyrrolidine: Shares the methoxy and nitro substituents but has a different heterocyclic core.

    2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulphonyl)-2H-tetrazolium: Contains similar aromatic substitutions but with a tetrazolium ring.

Uniqueness

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of functional groups and the pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-11(7-17)9(2)15(14-8)12-5-4-10(16(18)19)6-13(12)20-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBMESLWHVPYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.